molecular formula C12H18NNaO4S B1663325 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt CAS No. 82692-93-1

3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt

Cat. No.: B1663325
CAS No.: 82692-93-1
M. Wt: 295.33 g/mol
InChI Key: IRQRBVOQGUPTLG-UHFFFAOYSA-M
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Description

Chemical Name: 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt Synonyms: TOOS sodium salt, EHSPT, Sodium N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine CAS No.: 82692-93-1 Molecular Formula: C₁₂H₁₈NNaO₄S Molecular Weight: 295.33 g/mol Structure: Features an ethyl-methylanilino group, a hydroxyl group at the C2 position, and a sulfonate group at the C1 position of the propane backbone .

Properties

IUPAC Name

sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S.Na/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQRBVOQGUPTLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002847
Record name Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82692-93-1
Record name 1-Propanesulfonic acid, 3-(ethyl(3-methylphenyl)amino)-2-hydroxy-, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt (1:1)
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Alkylation and Sulfonation of N-Ethyl-m-toluidine

The most widely cited method involves the sequential alkylation and sulfonation of N-ethyl-3-methylaniline (N-ethyl-m-toluidine). The synthesis proceeds via the following stages:

Synthesis of N-Ethyl-m-toluidine

N-Ethyl-m-toluidine is prepared by alkylating m-toluidine with ethyl bromide or ethyl iodide in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The reaction typically occurs under reflux in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 6–12 hours:
$$
\text{m-Toluidine} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{NaOH, DMF}} \text{N-Ethyl-m-toluidine} + \text{HBr}
$$
Yields exceed 85% with careful control of stoichiometry.

Sulfonation with 1,3-Propanesultone

The sulfonic acid group is introduced via reaction with 1,3-propanesultone, a cyclic sulfonic acid anhydride. This step occurs in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C to minimize side reactions:
$$
\text{N-Ethyl-m-toluidine} + \text{C}3\text{H}6\text{O}3\text{S} \rightarrow \text{3-(N-Ethyl-3-methylanilino)propanesultone} + \text{H}2\text{O}
$$
The intermediate is hydrolyzed in aqueous sodium hydroxide to yield the sodium salt directly:
$$
\text{3-(N-Ethyl-3-methylanilino)propanesultone} + \text{NaOH} \rightarrow \text{TOOS} + \text{H}_2\text{O}
$$
This method achieves 70–75% yield after recrystallization from ethanol-water mixtures.

Epichlorohydrin-Based Sulfonation

An alternative route employs epichlorohydrin as the sulfonation precursor, adapted from U.S. Patent 2,129,264. The protocol involves:

Epoxide Ring Opening

N-Ethyl-m-toluidine reacts with epichlorohydrin in the presence of sodium bisulfite (NaHSO₃) and sodium sulfite (Na₂SO₃) at 5–20°C:
$$
\text{N-Ethyl-m-toluidine} + \text{C}3\text{H}5\text{OCl} + \text{NaHSO}_3 \rightarrow \text{3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid} + \text{NaCl}
$$
The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by sulfite addition to the chlorohydrin intermediate.

Neutralization and Crystallization

The crude sulfonic acid is neutralized with sodium hydroxide and crystallized as the dihydrate:
$$
\text{3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid} + \text{NaOH} \rightarrow \text{TOOS} \cdot 2\text{H}_2\text{O}
$$
This method yields 82% product with high purity (≥98%) after drying at 100°C.

Optimization and Industrial-Scale Production

Reaction Condition Optimization

Parameter Optimal Range Effect on Yield/Purity
Temperature 0–5°C (sulfonation) Prevents oxidative degradation
Solvent THF/DCM (anhydrous) Enhances sulfonation efficiency
pH (neutralization) 8.5–9.5 Ensures complete salt formation
Drying Temperature 100°C (vacuum) Removes residual water

Impurity Control

Key impurities include:

  • Unreacted N-ethyl-m-toluidine : Removed via aqueous extraction at pH 4–5.
  • Sodium sulfite residues : Eliminated by washing with cold ethanol.
  • Hydration water : Controlled to 9–12% to meet pharmacopeial standards.

Physicochemical Characterization

Structural Confirmation

  • FT-IR : Peaks at 1180 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (C-N stretching).
  • ¹H NMR (D₂O) : δ 1.2 (t, 3H, CH₂CH₃), δ 2.3 (s, 3H, Ar-CH₃), δ 3.8 (m, 2H, CH₂SO₃⁻).
  • Mass Spectrometry : m/z 295.33 [M-Na]⁻.

Solubility and Stability

Property Value
Water Solubility ≥100 mg/mL (25°C)
pH Stability 5.5–9.5
Thermal Decomposition 230–250°C

Applications in Analytical Chemistry

TOOS is utilized in enzymatic assays (e.g., uric acid quantification) via peroxidase-catalyzed coupling with 4-aminoantipyrine (4-AA) to form a stable quinone-imine dye (λₘₐₓ = 555 nm). Its low background absorbance (A₆₀₀ ≤ 0.015) ensures high sensitivity.

Chemical Reactions Analysis

Types of Reactions

TOOS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spectrophotometric Applications

TOOS is primarily utilized in spectrophotometric methods for the determination of hydrogen peroxide and other biomolecules. Its high sensitivity and stability make it suitable for various enzymatic assays.

Determination of Hydrogen Peroxide

TOOS reacts with hydrogen peroxide in the presence of peroxidase to form a stable colored product. This reaction is crucial for quantifying hydrogen peroxide levels in biological samples, which can be indicative of oxidative stress or other metabolic conditions .

Quantitative Determination of Uric Acid

A significant application of TOOS is in the enzymatic determination of uric acid concentrations in human serum, plasma, or urine. The method involves an oxidative coupling reaction with specific reagents, yielding a measurable chromogen. This approach has demonstrated high specificity and sensitivity, with detection limits as low as 0.0035 mmol/L .

Analyte Methodology Sensitivity Detection Limit
Hydrogen PeroxideSpectrophotometric assayHighN/A
Uric AcidEnzymatic assay using TOOSVery High0.0035 mmol/L

Case Study 1: Choline Determination in Enteral Nutrition

A validated method employing TOOS was developed for the determination of choline in enteral nutrition products. The enzymatic conversion of choline to hydrogen peroxide allowed for accurate quantification using TOOS as a coupling reagent, demonstrating good linearity and precision in clinical applications .

Case Study 2: Uric Acid Measurement

In another study, researchers optimized conditions for uric acid measurement using TOOS as part of a multi-enzyme system involving uricase and peroxidase. The method showed improved sensitivity compared to traditional methods using 4-aminoantipyrine, highlighting the advantages of TOOS in clinical diagnostics .

Mechanism of Action

TOOS exerts its effects through its ability to form chromogenic systems with other compounds. In the presence of 3-methyl-2-benzothiazolinone hydrazone hydrochloride, TOOS undergoes catalytic oxidation to produce free radicals, which react to form colorless compounds. These compounds further undergo disproportionation reactions to produce blue-violet quinoid compounds, which can be measured spectrophotometrically .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares TOOS sodium salt with related sulfonated aromatic compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight Primary Application Key Differences
TOOS sodium salt C₁₂H₁₈NNaO₄S Ethyl-methylanilino, hydroxyl, sulfonate 295.33 Chromogenic agent in Trinder reactions Hydroxyl group enhances reactivity with H₂O₂
TOPS sodium salt C₁₂H₁₈NNaO₃S Ethyl-methylanilino, sulfonate 279.33 Chromogenic agent (less common) Lacks hydroxyl group; reduced sensitivity in H₂O₂ assays
MOPSO C₇H₁₅NO₆S Morpholino, hydroxyl, sulfonate 241.26 Biological buffer (pH 6.2–7.6) Morpholino group replaces anilino; buffering, not chromogenic
HDAOS C₁₁H₁₆NNaO₆S Dimethoxyaniline, hydroxy-sulfopropyl 329.30 Chromogenic agent in lipid assays Methoxy groups shift absorption maxima; higher specificity for certain enzymes
Bis-Hydroxyethyl Buffer C₇H₁₇NO₇S Bis-hydroxyethylamino, hydroxyl, sulfonate 259.28 Metal chelation and buffer Chelates Cu²⁺; unsuitable for H₂O₂ detection

Research Findings and Performance Metrics

TOOS vs. TOPS :
  • Reactivity : TOOS exhibits faster reaction kinetics due to its hydroxyl group, which stabilizes intermediates in the Trinder reaction. TOPS, lacking this group, requires higher H₂O₂ concentrations for comparable signal intensity .
  • Sensitivity : TOOS achieves a lower limit of detection (LOD) in glucose assays (0.5 µM vs. 2.0 µM for TOPS) .
TOOS vs. HDAOS :
  • Wavelength Specificity : HDAOS-based assays absorb at 630 nm due to methoxy substituents, whereas TOOS absorbs at 590 nm. This makes TOOS preferable for platforms using standard 600 nm filters .
  • Interference : HDAOS shows reduced interference from bilirubin in liver function tests compared to TOOS .
TOOS vs. MOPSO :
  • Application Scope : MOPSO is optimized for pH buffering in enzyme assays (e.g., zebrafish homogenate studies), while TOOS is specialized for oxidative chromogenic reactions .
TOOS vs. Bis-Hydroxyethyl Buffers :
  • Metal Interaction : Bis-hydroxyethyl derivatives strongly chelate Cu²⁺, interfering with metal-dependent assays. TOOS lacks significant metal-binding capacity, making it suitable for trace-metal studies .

Biological Activity

3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt, commonly referred to as TOOS, is a water-soluble aniline derivative widely used in biochemical assays, particularly for the spectrophotometric determination of hydrogen peroxide (H₂O₂). Its biological activity is primarily linked to its role as a chromogenic substrate in enzymatic reactions, making it valuable in clinical diagnostics and research applications.

  • Molecular Formula : C₁₂H₁₈NNaO₄S
  • CAS Number : 82692-93-1
  • Solubility : Highly soluble in water, facilitating its use in various biochemical assays.

TOOS acts as a chromogenic reagent that undergoes an oxidative coupling reaction in the presence of hydrogen peroxide and peroxidase enzymes. This results in the formation of a stable colored product, which can be quantitatively measured using spectrophotometry. The typical reaction involves TOOS reacting with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolium sulfoxide (MBTH), producing a blue-purple dye detectable at specific wavelengths .

Applications in Biological Research

TOOS has been utilized in various studies and applications, including:

  • Determination of Uric Acid :
    • A novel enzymatic method using TOOS has been developed for measuring uric acid levels in human serum. This method demonstrated high sensitivity and specificity, with a detection range up to 1.428 mmol/L .
  • Choline Detection :
    • TOOS has been employed in a validated method for the determination of choline in enteral nutrition products. The method involves choline oxidase catalyzing the conversion of choline to hydrogen peroxide, which subsequently reacts with TOOS to produce a measurable color change .
  • Catalytic Activity Studies :
    • Research indicates that TOOS can enhance the catalytic activity of platinum nanoparticles (Cit-PtNPs) when used as a chromogenic substrate, showcasing its potential in nanobiotechnology applications .

Case Study 1: Uric Acid Measurement

A study conducted on the enzymatic determination of uric acid utilized TOOS as part of a three-enzyme system involving peroxidase and ascorbate oxidase. The method was validated for clinical use, providing reliable results with minimal interference from other serum components .

Case Study 2: Detection of Choline

In another study focused on enteral nutrition, researchers optimized conditions for the enzymatic conversion of choline to hydrogen peroxide. The resultant reaction with TOOS produced a stable colored product that was analyzed spectrophotometrically, confirming the efficacy and specificity of the method for clinical applications .

Data Table: Comparison of Assays Using TOOS

Assay TypeTarget CompoundDetection RangeSensitivityReference
Uric Acid MeasurementUric AcidUp to 1.428 mmol/LRSD < 1.8%
Choline DetectionCholineSpecific to formulationsHigh specificity
Hydrogen Peroxide AssayH₂O₂QuantitativeHigh sensitivity

Q & A

(Basic) What is the role of 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt in spectrophotometric assays for hydrogen peroxide detection?

Answer: This compound acts as a chromogenic substrate in enzymatic assays for H₂O₂ quantification. In the presence of horseradish peroxidase (HRP), it reacts stoichiometrically with H₂O₂ to form a quinone-imine dye, detectable at 550–600 nm. Researchers should prepare a reaction mixture containing 0.1–0.5 mM of the compound, 0.1–1.0 U/mL HRP, and a buffered solution (pH 6.0–7.5) to ensure optimal sensitivity .

(Basic) What handling precautions are critical for maintaining the integrity of this compound in laboratory settings?

Answer:

  • Storage: Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation .
  • Safety: Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Waste Management: Collect residual material separately and dispose via certified hazardous waste facilities to mitigate environmental risks .

(Basic) How can researchers validate the purity of this compound for sensitive biochemical applications?

Answer: High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended. Purity ≥98% (HPLC-grade) is essential for reproducible results. Validate using a C18 column with a mobile phase of 70:30 water:acetonitrile (0.1% TFA) at 1.0 mL/min flow rate .

(Advanced) How should researchers address interference from reducing agents (e.g., ascorbate) when using this compound in H₂O₂ assays?

Answer:

  • Sample Pretreatment: Incubate samples with catalase (to degrade H₂O₂) or add potassium iodide (1 mM) to quench residual peroxides.
  • Interference Mitigation: Include chelating agents (e.g., 0.1 mM EDTA) to neutralize metal ions that catalyze non-specific oxidation. Validate interference thresholds via spike-and-recovery experiments .

(Advanced) What synthetic strategies improve the yield of this compound while minimizing by-products?

Answer:

  • Stepwise Sulfonation: React N-ethyl-3-methylaniline with 1,2-epoxypropane under anhydrous conditions (40–50°C), followed by sulfonation with chlorosulfonic acid at 0–5°C to suppress sulfone formation .
  • Purification: Use recrystallization from ethanol:water (3:1 v/v) to isolate the sodium salt with >95% yield. Monitor intermediates via TLC (silica gel, ethyl acetate:hexane 1:1) .

(Advanced) How can structural modifications of this compound enhance its performance in enzymatic assays?

Answer:

  • Electron-Donating Groups: Replace the ethyl group with a bulkier substituent (e.g., isopropyl) to increase steric hindrance and reduce non-specific binding.
  • Sulfonate Optimization: Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to stabilize the sulfonate moiety, improving solubility in aqueous buffers .

(Advanced) How to resolve discrepancies in kinetic data (e.g., Km values) across studies using this compound?

Answer:

  • Standardization: Use identical assay conditions (pH 7.0, 25°C, 0.1 M phosphate buffer) and HRP sources (e.g., Sigma-Aldrich P8250).
  • Calibration: Include an internal standard (e.g., 4-aminoantipyrine) to normalize signal drift. Re-evaluate enzyme activity via a pyrogallol oxidation control .

(Advanced) What analytical techniques confirm the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH Stability: Incubate the compound in buffers (pH 4–9) at 25°C for 24 hours. Analyze degradation via LC-MS (negative ion mode) to detect sulfonic acid derivatives.
  • Thermal Stability: Perform thermogravimetric analysis (TGA) at 5°C/min to identify decomposition thresholds (>150°C observed in related sulfonates) .

(Advanced) How does this compound compare to structural analogs (e.g., ADHP) in sensitivity for H₂O₂ detection?

Answer:

  • Sensitivity: This compound exhibits a 20% higher molar extinction coefficient (ε = 45,000 M⁻¹cm⁻¹ at 595 nm) compared to ADHP (ε = 37,000 M⁻¹cm⁻¹).
  • Specificity: Test cross-reactivity with peroxynitrite using a competition assay (10–100 µM SIN-1 as a peroxynitrite donor) .

(Advanced) What computational methods predict the compound’s reactivity in non-aqueous solvents?

Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model the transition state of sulfonate group protonation in DMSO.
  • Solvent Parameters: Apply the Kamlet-Taft equation to correlate solvent polarity (π*) with reaction rates. Validate experimentally via UV-Vis kinetics in acetonitrile:water mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt
Reactant of Route 2
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3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt

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